molecular formula C12H12F3N5 B504030 1-(PROP-2-EN-1-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE

1-(PROP-2-EN-1-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B504030
M. Wt: 283.25g/mol
InChI Key: RTIADEJHAADRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(PROP-2-EN-1-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that features a tetraazole ring and a trifluoromethyl-substituted benzyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PROP-2-EN-1-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:

    Formation of the Tetraazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Benzylation: The trifluoromethyl-substituted benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the tetraazole ring or the trifluoromethyl group, potentially leading to ring opening or defluorination.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while reduction of the tetraazole ring could lead to an amine derivative.

Scientific Research Applications

1-(PROP-2-EN-1-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with tetraazole rings and trifluoromethyl groups can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-allyl-1H-tetrazol-5-yl)-N-benzylamine
  • N-(1-allyl-1H-tetrazol-5-yl)-N-[2-(trifluoromethyl)phenyl]amine

Uniqueness

1-(PROP-2-EN-1-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is unique due to the combination of its tetraazole ring and trifluoromethyl-substituted benzyl group. This structural motif can impart distinct chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Properties

Molecular Formula

C12H12F3N5

Molecular Weight

283.25g/mol

IUPAC Name

1-prop-2-enyl-N-[[2-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine

InChI

InChI=1S/C12H12F3N5/c1-2-7-20-11(17-18-19-20)16-8-9-5-3-4-6-10(9)12(13,14)15/h2-6H,1,7-8H2,(H,16,17,19)

InChI Key

RTIADEJHAADRDG-UHFFFAOYSA-N

SMILES

C=CCN1C(=NN=N1)NCC2=CC=CC=C2C(F)(F)F

Canonical SMILES

C=CCN1C(=NN=N1)NCC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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